N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide
Description
N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is a fluorinated acetamide derivative featuring a pyrazole core substituted with a 4-fluorophenyl group and an ethoxyethyl side chain. The compound’s design integrates fluorine atoms to enhance lipophilicity and metabolic stability, making it a candidate for therapeutic or agrochemical applications. Its structure combines a pyrazole heterocycle, known for diverse biological activities, with fluorinated aromatic systems that improve binding to hydrophobic protein pockets .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-[4-(4-fluorophenyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c20-16-3-1-14(2-4-16)15-11-23-24(12-15)13-19(25)22-9-10-26-18-7-5-17(21)6-8-18/h1-8,11-12H,9-10,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVORIHEPWFLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCCOC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl groups: This step involves the substitution of hydrogen atoms on the phenyl rings with fluorine atoms, often using electrophilic fluorination reagents.
Coupling reactions: The final step involves coupling the pyrazole ring with the fluorophenyl groups and the acetamide moiety, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving pyrazole-containing compounds.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds can act by binding to enzymes or receptors, thereby modulating their activity. The fluorinated phenyl groups can enhance binding affinity and specificity through interactions like hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Acetamide Derivatives with Halogen Substituents
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
- Structural Differences: Replaces fluorine with chlorine on both the phenyl and pyrazole groups. The pyrazole ring includes a cyano group at position 3.
- This compound is linked to Fipronil derivatives, suggesting insecticidal properties, whereas fluorinated analogs like the target compound may exhibit enhanced metabolic stability .
N-(4-ethylphenyl)-2-((2E)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoacetamide ()
- Structural Differences: Incorporates a hydrazino-oxoacetamide bridge and a phenyl group at pyrazole position 1, unlike the target’s ethoxyethyl chain.
- Functional Impact: The hydrazine linker may introduce conformational flexibility but reduce stability under acidic conditions.
Heterocyclic Core Modifications
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()
- Structural Differences : Replaces pyrazole with an imidazole core and introduces a chiral methylsulfinyl group.
- Functional Impact : Imidazole’s higher basicity (pKa ~7) compared to pyrazole (pKa ~2.5) alters protonation states at physiological pH, affecting interactions with ionizable targets. The sulfinyl group adds chirality, which could enhance selectivity for enantioselective targets like kinases or GPCRs .
2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide ()
- Structural Differences : Features a triazole ring on the ethyl side chain instead of an ethoxy group.
Fluorinated Chromene-Pyrazolo Pyrimidine Derivatives ()
- Example Compound: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Structural Differences : Complex chromene-pyrazolo[3,4-d]pyrimidine core with multiple fluorophenyl groups.
- Functional Impact : Increased MW (~571 g/mol) and logP likely reduce solubility, contrasting with the target’s simpler structure (estimated MW ~400 g/mol), which balances potency and pharmacokinetics .
Pharmacological and Physicochemical Data Comparison
*Estimated values based on structural analogs.
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide, a synthetic compound with the CAS number 1421458-99-2, has garnered attention in pharmacological research due to its potential biological activities. This compound features a pyrazole ring and fluorinated phenyl groups, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C19H17F2N3O2 with a molecular weight of 357.4 g/mol. The structural composition includes two fluorinated phenyl groups, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17F2N3O2 |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 1421458-99-2 |
The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors. The presence of fluorine atoms can enhance binding affinity through various interactions such as hydrogen bonding and van der Waals forces. This compound may modulate the activity of biological pathways associated with pain, inflammation, and possibly cancer.
Antinociceptive and Anti-inflammatory Effects
Research indicates that pyrazole derivatives exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed efficacy in reducing pain responses in animal models. The mechanism is thought to involve inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
Anticancer Activity
Recent investigations into pyrazole derivatives indicate potential anticancer activities. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction. The fluorinated groups may enhance the lipophilicity and metabolic stability of these compounds, making them more effective in targeting cancer cells .
Study on Pain Models
In a controlled study involving acute pain models, this compound was administered to rodents. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential utility as an analgesic agent.
Cancer Cell Line Studies
Another study evaluated the impact of this compound on human cancer cell lines (e.g., breast and prostate cancer). The findings revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating promising anticancer properties .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| N-(2-(4-chlorophenoxy)ethyl)-2-(4-chlorophenyl)acetamide | Antinociceptive | Effective in reducing pain responses |
| N-(2-methylphenoxy)ethyl)-2-(4-methylphenyl)acetamide | Anticancer | Inhibited proliferation in breast cancer cells |
| N-[2-[5-methylpyrazol-3-yl]phenoxy]ethyl]-acetamide | Anti-inflammatory | Reduced inflammation markers in animal models |
Q & A
Q. What are the recommended synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide?
The synthesis typically involves multi-step reactions, including nucleophilic substitution for fluorophenoxy-ethyl chain formation and pyrazole-acetamide coupling. Key steps include:
- Alkylation of 4-fluorophenol with ethylenediamine derivatives.
- Cyclocondensation using hydrazine derivatives for pyrazole ring formation.
- Final coupling via amide bond formation under peptide-coupling reagents (e.g., EDC/HOBt). Reactions are monitored via TLC, with product purity verified by NMR (1H/13C), IR, and MS .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., fluorophenyl peaks at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–7.0 ppm).
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C19H16F2N2O2: 366.1). Crystallographic data (if available) resolve bond angles and solid-state packing .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro enzyme assays : Test inhibition of kinases or receptors (e.g., EGFR, COX-2) at varying concentrations (1–100 µM).
- Binding affinity studies : Use SPR or fluorescence polarization to quantify interactions with target proteins.
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can conflicting crystallographic data between studies be resolved?
Discrepancies in bond lengths or angles (e.g., pyrazole ring geometry) may arise from polymorphic forms or solvent effects. Resolution strategies:
- Re-crystallize under controlled conditions (solvent, temperature).
- Validate with computational models (DFT for optimized geometry).
- Compare with X-ray datasets from analogous fluorophenyl-pyrazole compounds .
Q. What strategies optimize reaction yields in heterocyclic couplings involving fluorophenyl groups?
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalysts : Pd-based catalysts for Suzuki-Miyaura couplings (e.g., coupling 4-fluorophenylboronic acid).
- Temperature control : Maintain 60–80°C to minimize side reactions (e.g., dehalogenation). Yields >70% are achievable with rigorous exclusion of moisture .
Q. How to systematically analyze structure-activity relationships (SAR) for fluorophenyl substitutions?
- Analog synthesis : Replace 4-fluorophenyl with 3-F, 2-F, or CF3 variants.
- Biological testing : Compare IC50 values in enzyme assays (e.g., 4-F variant shows 10x higher potency than 3-F).
- Computational modeling : Map electrostatic potentials to identify optimal halogen interactions .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock/Vina) : Screen against crystal structures of target enzymes (e.g., COX-2 PDB: 3LN1).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- Free-energy calculations (MM-PBSA) : Quantify binding affinity contributions from fluorophenyl and pyrazole moieties .
Q. How to address discrepancies in reported biological activity data across studies?
- Standardize assay conditions : Use identical buffer pH, temperature, and cell lines.
- Orthogonal assays : Validate enzyme inhibition with fluorescence-based and radiometric methods.
- Meta-analysis : Compare IC50 values from ≥3 independent studies to identify outliers .
Q. What purification techniques resolve challenges in isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 3:1 → 1:1).
- HPLC : Achieve >95% purity with C18 columns (acetonitrile/water + 0.1% TFA).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Q. How to evaluate the compound’s stability under varying pH and temperature conditions?
- Stress testing : Incubate at pH 2–12 (37°C, 24 hrs) and analyze degradation via HPLC.
- Thermal analysis : TGA/DSC to determine decomposition points (>200°C typical for fluorophenyl acetamides).
- Light sensitivity : Monitor UV-Vis spectra before/after exposure to UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
